molecular formula C16H17ClFN5O B6043066 N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide

N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide

Cat. No. B6043066
M. Wt: 349.79 g/mol
InChI Key: SJMBPECAXHJTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide may exert its biological effects by modulating various signaling pathways in cells. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been found to exhibit potent biological activity at low concentrations. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide. One potential area of investigation is the development of novel formulations of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide in humans.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 6-methyl-3-pyridazinecarboxylic acid, followed by coupling with piperazinecarboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMBPECAXHJTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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